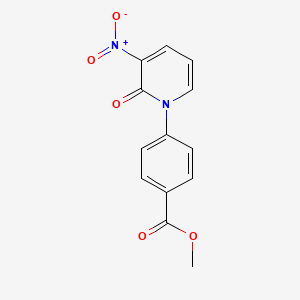
Methyl 4-(3-nitro-2-oxopyridin-1(2H)-YL)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(3-nitro-2-oxopyridin-1(2H)-YL)benzoate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a nitro group and an oxo group on the pyridine ring, as well as a benzoate ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-nitro-2-oxopyridin-1(2H)-YL)benzoate typically involves the following steps:
Oxidation: The oxo group can be introduced through oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: The benzoate ester moiety is formed through esterification reactions, where benzoic acid is reacted with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration, oxidation, and esterification processes, with careful control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(3-nitro-2-oxopyridin-1(2H)-YL)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Methyl 4-(3-nitro-2-oxopyridin-1(2H)-YL)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4-(3-nitro-2-oxopyridin-1(2H)-YL)benzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the oxo group and benzoate ester moiety can interact with various biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-(3-nitro-2-oxopyridin-1(2H)-YL)benzoate: Characterized by the presence of a nitro group, oxo group, and benzoate ester moiety.
Methyl 4-(3-amino-2-oxopyridin-1(2H)-YL)benzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 4-(3-nitro-2-hydroxypyridin-1(2H)-YL)benzoate: Similar structure but with a hydroxyl group instead of an oxo group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C13H10N2O5 |
|---|---|
Poids moléculaire |
274.23 g/mol |
Nom IUPAC |
methyl 4-(3-nitro-2-oxopyridin-1-yl)benzoate |
InChI |
InChI=1S/C13H10N2O5/c1-20-13(17)9-4-6-10(7-5-9)14-8-2-3-11(12(14)16)15(18)19/h2-8H,1H3 |
Clé InChI |
PSLBBENKDHSWHS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC=C(C=C1)N2C=CC=C(C2=O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




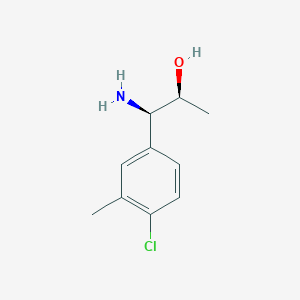
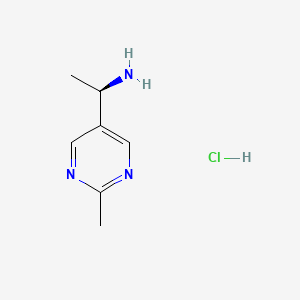
![Methyl 6-((tetrahydro-2H-pyran-4-YL)oxy)pyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B13048341.png)
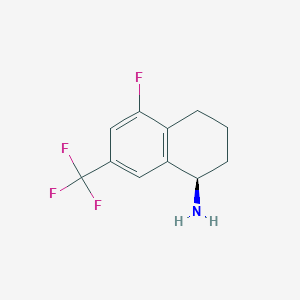
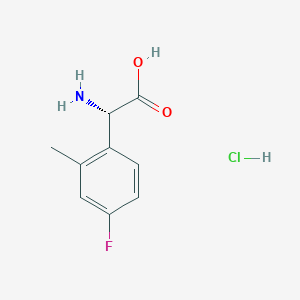
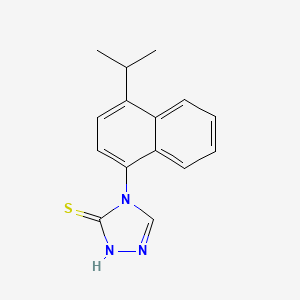
![(1S)-1-[3-Fluoro-4-(trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13048359.png)
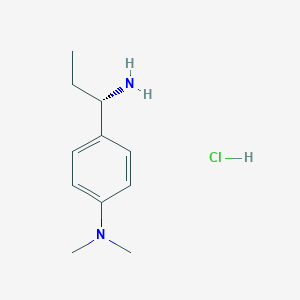
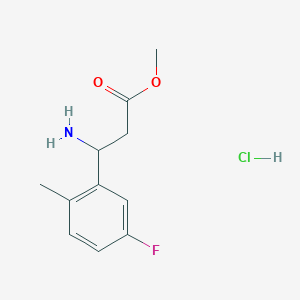
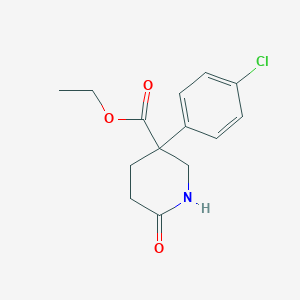
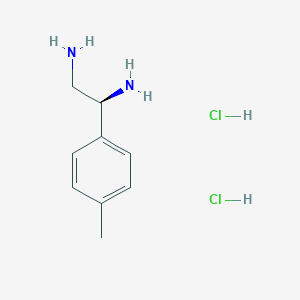
![(1S,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hcl](/img/structure/B13048378.png)
